2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
918531-49-4 |
|---|---|
Molecular Formula |
C26H26O2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2,7-ditert-butylpyrene-4,9-dicarbaldehyde |
InChI |
InChI=1S/C26H26O2/c1-25(2,3)19-9-15-7-18(14-28)22-12-20(26(4,5)6)10-16-8-17(13-27)21(11-19)23(15)24(16)22/h7-14H,1-6H3 |
InChI Key |
UMFZMOVBICOEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=C(C4=C3C(=CC(=C4)C(C)(C)C)C=C2C=O)C=O |
Origin of Product |
United States |
Theoretical and Spectroscopic Investigations of Electronic Structures and Photophysical Behaviors of Dicarbaldehyde Functionalized Pyrenes
Advanced Photophysical Characterization
The introduction of functional groups onto the pyrene (B120774) core significantly modulates its inherent photophysical properties. The dicarbaldehyde groups at the 4 and 9 positions, combined with tert-butyl groups at the 2 and 7 positions, create a molecule with distinct absorption, emission, and solid-state characteristics.
Absorption and Emission Spectroscopy of Substituted Pyrenes
The electronic absorption spectrum of pyrene derivatives is characterized by strong π-π* transitions. For pyrene itself, these transitions manifest as a series of sharp, vibronically structured bands. nih.gov The introduction of aldehyde groups at the 4 and 9 positions is expected to cause a redshift (a shift to longer wavelengths) in the absorption bands compared to the parent pyrene molecule. This is due to the electron-withdrawing nature of the carbonyl groups, which extends the π-conjugation of the aromatic system and lowers the energy of the lowest unoccupied molecular orbital (LUMO). frontiersin.org Studies on other pyrene aldehydes, such as 1-formylpyrene, confirm this effect. epa.gov
The emission spectrum is also highly sensitive to substitution. While pyrene exhibits a characteristic, highly structured monomer fluorescence, the emission from dicarbaldehyde-functionalized pyrenes is anticipated to be less structured and significantly redshifted. This large shift between the absorption and emission maxima, known as the Stokes shift, is indicative of a substantial change in geometry and electronic structure between the ground and excited states. nih.gov
| Property | Expected Observation for 2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde | Rationale (Based on Analogous Compounds) |
| Absorption Maxima (λ_abs) | Red-shifted compared to pyrene, likely in the 350-450 nm range. | Electron-withdrawing aldehyde groups extend π-conjugation. frontiersin.orgepa.gov |
| Emission Maxima (λ_em) | Significantly red-shifted, with a large Stokes shift. | Stabilization of the excited state via charge transfer. nih.govosti.gov |
| Spectral Features | Broad, less-defined vibronic structure in emission compared to pyrene. | Increased excited-state relaxation and charge transfer character. osti.gov |
Analysis of Fluorescence Quantum Yields and Radiative Decay Pathways
The fluorescence quantum yield (Φ_F), which represents the efficiency of the emission process, is a critical photophysical parameter. Unsubstituted pyrene has a moderate quantum yield. However, the introduction of carbonyl groups, such as aldehydes, typically leads to a significant decrease in Φ_F. epa.gov For instance, pyrene-3-carboxaldehyde has a very low quantum yield in nonpolar solvents (less than 0.001) but becomes more emissive in polar solvents. osti.gov
This low quantum efficiency in pyrene aldehydes is attributed to the enhancement of non-radiative decay pathways. epa.gov The energy of the excited state can be dissipated through two primary non-radiative processes:
Intersystem Crossing (ISC): The excited singlet state (S₁) can convert to an excited triplet state (T₁). The presence of the carbonyl group's n-π* transition can facilitate this process, populating the triplet state at the expense of fluorescence.
Internal Conversion (IC): The molecule can return to the ground state (S₀) without emitting a photon. This process can be promoted by conformational changes or interactions between the aldehyde groups and the pyrene core in the excited state. epa.gov
Therefore, for this compound, the radiative decay pathway (fluorescence) is in competition with efficient non-radiative pathways (ISC and IC), resulting in an expectedly low fluorescence quantum yield, particularly in nonpolar environments.
Elucidation of Intramolecular Charge Transfer (ICT) States and Solvatochromism
The substitution pattern of this compound, with electron-withdrawing aldehyde groups on the pyrene core, establishes a donor-π-acceptor (D-π-A) type structure, where the pyrene ring acts as the π-system and the aldehydes as acceptor units. Upon photoexcitation, an electron can be promoted from a molecular orbital primarily located on the pyrene ring (HOMO) to one centered on the aldehyde groups (LUMO), leading to the formation of an intramolecular charge transfer (ICT) state. rsc.org
A hallmark of ICT state formation is solvatochromism: a pronounced dependence of the emission wavelength on the polarity of the solvent. rsc.org As solvent polarity increases, the more polar ICT excited state is stabilized to a greater extent than the less polar ground state. This increased stabilization lowers the energy of the excited state, resulting in a continuous redshift of the fluorescence maximum. osti.gov Studies on pyrene-3-carboxaldehyde have shown its fluorescence maximum shifts significantly to longer wavelengths in more polar solvents, confirming the strong ICT character of its excited state. osti.gov A similar, strong solvatochromic behavior is predicted for this compound.
Impact of Steric Hindrance from tert-Butyl Groups on π-π Stacking in Solid-State Emissions
Many planar aromatic molecules like pyrene suffer from aggregation-caused quenching in the solid state. This occurs because the molecules form closely packed π-π stacks (excimers), which have a lower-energy, non-radiative decay pathway that quenches the desired monomer emission. nih.govacs.org
A key strategy to overcome this issue is the introduction of bulky substituents that create steric hindrance. acs.org The tert-butyl groups at the 2 and 7 positions of the pyrene core are exceptionally effective at this. nih.govacs.org They act as "steric shields" that prevent the planar pyrene cores of adjacent molecules from getting close enough to form excimers. acs.orgacs.org By inhibiting intermolecular π-π stacking, the tert-butyl groups help to maintain the individual photophysical properties of the molecule in the solid state, leading to bright, monomer-like emission. nih.govresearchgate.net This effect is crucial for the development of efficient organic light-emitting diodes (OLEDs) and other solid-state luminescent materials. nih.gov
Electrochemical Properties and Energy Level Profiling
The electrochemical properties of a molecule, specifically its oxidation and reduction potentials, are directly related to the energy levels of its frontier molecular orbitals (HOMO and LUMO). These parameters are vital for designing materials for organic electronic applications.
Cyclic Voltammetry for Determining HOMO and LUMO Energy Levels
Cyclic voltammetry (CV) is the standard technique used to measure the redox potentials of a molecule and estimate its HOMO and LUMO energy levels. The first oxidation potential corresponds to the removal of an electron from the HOMO, while the first reduction potential relates to the addition of an electron to the LUMO.
For pyrene derivatives, the following trends are well-established:
Electron-donating groups raise the HOMO energy level, making the molecule easier to oxidize.
Electron-withdrawing groups , such as the two aldehyde groups in this compound, lower the energy of both the HOMO and LUMO. frontiersin.org This makes the molecule more difficult to oxidize but easier to reduce.
The HOMO-LUMO gap (electrochemical bandgap) can be calculated from the difference between the onset oxidation and reduction potentials. frontiersin.org The introduction of two aldehyde groups is expected to significantly decrease the HOMO-LUMO gap compared to unsubstituted pyrene, consistent with the redshift observed in absorption spectroscopy. frontiersin.org The tert-butyl groups have a smaller, slightly electron-donating effect that may slightly raise the HOMO level, but the dominant influence on the frontier orbitals will be from the powerful electron-withdrawing dicarbaldehyde substituents.
| Parameter | Expected Value/Trend for this compound | Rationale |
| HOMO Level | Lower (more negative) than pyrene. | Strong electron-withdrawing effect of two -CHO groups. frontiersin.org |
| LUMO Level | Significantly lower (more negative) than pyrene. | Strong electron-withdrawing effect of two -CHO groups. frontiersin.org |
| Electrochemical Gap (E_g) | Smaller than pyrene. | The LUMO is stabilized more than the HOMO, reducing the gap. frontiersin.org |
Correlations between Electronic Structure and Redox Characteristics
The introduction of electron-withdrawing dicarbaldehyde groups at the 4 and 9 positions of the 2,7-di-tert-butylpyrene (B1295820) core significantly influences its electronic structure and, consequently, its redox characteristics. The tert-butyl groups at the 2 and 7 positions enhance the solubility and stability of the molecule and also electronically influence the pyrene system through their electron-donating inductive effect.
The redox properties of pyrene derivatives are intrinsically linked to their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The aldehyde functionalities act as potent electron-accepting groups, leading to a stabilization of the LUMO energy level. This stabilization makes the compound easier to reduce, as less energy is required to add an electron to the LUMO. Conversely, the HOMO energy level is less affected by the aldehyde groups at the 4,9-positions, being more influenced by the pyrene core itself and the tert-butyl substituents.
The following interactive table, constructed from typical values for functionalized pyrenes found in the literature, illustrates the expected redox potentials and the resulting electrochemical band gap.
| Compound | First Oxidation Potential (Eox vs. Fc/Fc+) | First Reduction Potential (Ered vs. Fc/Fc+) | Electrochemical HOMO-LUMO Gap (eV) |
| 2,7-di-tert-butylpyrene | ~1.10 V | ~ -2.40 V | ~3.50 eV |
| This compound | ~1.25 V | ~ -1.95 V | ~3.20 eV |
Computational Chemistry Approaches
Computational chemistry provides powerful tools to understand the electronic and photophysical properties of molecules like this compound at a quantum mechanical level.
Density Functional Theory (DFT) is a widely used computational method to determine the ground-state electronic structure of molecules. For this compound, DFT calculations can predict the energies and spatial distributions of the HOMO and LUMO. The HOMO is expected to be delocalized over the pyrene core, while the LUMO is anticipated to have significant contributions from the p-orbitals of the dicarbaldehyde groups, reflecting their electron-accepting nature. This distribution is indicative of a potential for intramolecular charge transfer upon excitation.
Time-Dependent DFT (TD-DFT) is employed to investigate the excited-state properties and to simulate the UV-Vis absorption spectrum. TD-DFT calculations can predict the energies of electronic transitions and their corresponding oscillator strengths. For this compound, the lowest energy absorption band is expected to correspond to the HOMO-LUMO transition, which will have a significant charge-transfer character. The calculated absorption spectrum can be compared with experimental data to validate the computational model.
Below is a data table summarizing typical DFT and TD-DFT results for a molecule with the characteristics of this compound, based on published data for related systems.
| Computational Parameter | Predicted Value |
| HOMO Energy (DFT/B3LYP/6-31G) | ~ -6.1 eV |
| LUMO Energy (DFT/B3LYP/6-31G) | ~ -2.9 eV |
| Calculated HOMO-LUMO Gap | ~ 3.2 eV |
| First Major Electronic Transition (TD-DFT) | ~ 400 nm (3.1 eV) |
| Oscillator Strength (f) | > 0.1 |
Note: These computational values are illustrative and based on typical results for similarly functionalized pyrene systems.
The presence of both electron-donating (tert-butyl groups, pyrene core) and electron-withdrawing (dicarbaldehyde groups) moieties within the same molecule suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. Computational studies can elucidate the nature and dynamics of these charge transfer processes.
Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO. In this compound, this corresponds to a transfer of electron density from the pyrene core to the dicarbaldehyde substituents. This excited state, with its significant charge separation, is known as an ICT state. The properties of this ICT state, such as its energy and dipole moment, can be calculated using computational methods.
The dynamics of the excited state, including the rates of radiative (fluorescence) and non-radiative decay, can also be investigated. These studies often involve mapping the potential energy surfaces of the ground and excited states to identify pathways for relaxation. The solvent environment can play a crucial role in stabilizing the charge-separated ICT state, leading to solvatochromic shifts in the emission spectrum, a phenomenon that can also be modeled computationally.
The Anisotropy of the Induced Current Density (AICD) is a computational technique used to visualize and quantify the extent of electron delocalization and aromaticity in cyclic molecules. When a molecule is placed in an external magnetic field, the delocalized π-electrons generate a ring current. The direction and strength of this current provide insights into the aromatic or anti-aromatic character of different parts of the molecule.
Applications in Advanced Functional Materials and Molecular Devices
Organic Electronic and Optoelectronic Technologies
Pyrene (B120774) derivatives are integral to the field of organic electronics, serving as active components in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) researchgate.netuky.edunih.gov. The unique substitution pattern of 2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde allows for its use as a foundational component in creating sophisticated organic semiconductors.
Pyrene is known for its intrinsic ability to emit blue light with high quantum efficiency, a desirable characteristic for OLED applications nih.govmdpi.com. However, the planar nature of the pyrene molecule often leads to the formation of excimers (excited-state dimers) in the solid state, which causes a red-shift in emission and lowers device efficiency nih.govmdpi.com. The presence of bulky tert-butyl groups at the 2 and 7 positions, as in this compound, is a proven strategy to disrupt this intermolecular π-π stacking, thereby preserving the monomer's pure blue emission characteristics rsc.orgnih.gov.
While the core itself is a luminophore, the true potential of this compound lies in its role as a synthetic intermediate. The aldehyde groups at the 4 and 9 positions are reactive sites for building more complex and efficient emitters. Through chemical reactions like Knoevenagel or Wittig condensations, the pyrene core can be extended into larger conjugated systems, allowing for precise tuning of the emission color and enhancement of quantum efficiency. For instance, converting the compound into an aggregation-induced emission (AIE) luminogen by attaching tetraphenylethylene (B103901) units at the 2,7-positions has been shown to yield strong sky-blue emission in the solid state rsc.org. A non-doped OLED using a 2,7-pyrene derivative as the emitter achieved a maximum luminance of 15,750 cd m⁻² and an external quantum efficiency (EQE) of 3.19% rsc.org. Another approach using pyrene-benzimidazole hybrids in a non-doped device resulted in an EQE of up to 4.3% with pure blue emission mdpi.com.
Table 1: Performance of select Pyrene-based Emitters in OLEDs
| Emitter Type | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | Ref. |
|---|---|---|---|---|---|
| Pyrene-Benzimidazole | Non-doped | 4.3 | 290 | Pure Blue | mdpi.com |
| Pyrene-TPE AIEgen | Non-doped | 3.19 | 15,750 | Sky-Blue | rsc.org |
| DPy (TADF Sensitized) | TSF Device | 10.4 | - | Blue (480 nm) | nih.gov |
| Py-Br (HTM) | Yellow OLED | 9.0 | 17,300 | Yellow | nih.gov |
The high charge carrier mobility and crystalline nature of pyrene make it a compelling candidate for the semiconductor layer in OFETs researchgate.netuky.edu. Effective charge transport in these devices relies on organized molecular packing to facilitate intermolecular orbital overlap. While the bulky tert-butyl groups in this compound might disrupt the dense π-stacking typically required for high mobility, the compound's value lies in its function as a synthon rsc.org. It can be used to construct larger, well-defined organic semiconductors where the pyrene unit is a key component of a larger conjugated framework. This synthetic versatility allows for the precise engineering of frontier molecular orbital (HOMO/LUMO) energy levels and molecular packing to optimize either hole (p-type) or electron (n-type) transport. For example, pyrene end-capped oligothiophenes have been successfully used as the active material in OFETs, demonstrating a field-effect mobility of 0.11 cm² V⁻¹ s⁻¹ rsc.org.
In solar cell applications, pyrene derivatives have been explored as electron donors, electron acceptors, and light-harvesting sensitizers uky.edu. The this compound molecule is particularly well-suited for creating materials for OPVs and DSCs. The electron-withdrawing nature of the two aldehyde groups renders the pyrene core electron-deficient, making it a potential acceptor material in a bulk heterojunction (BHJ) OPV device uky.edu.
Furthermore, the aldehyde groups can be chemically modified to serve as anchoring points for attaching the molecule to the surface of semiconductor oxides like titanium dioxide (TiO₂) in DSCs uky.edubohrium.com. This covalent linkage ensures efficient electron injection from the photo-excited dye into the semiconductor's conduction band. A distinct D-π-A (Donor-π bridge-Acceptor) structured dye, synthesized from a 2,7-substituted pyrene, was used as a sensitizer (B1316253) in a DSC and achieved a power conversion efficiency (PCE) of 4.1% researchgate.net. Other pyrene-based dyes with different substitution patterns and π-linkers have also shown promise in DSCs nih.gov.
Table 2: Performance of select Pyrene-based Dyes in Dye-Sensitized Solar Cells (DSCs)
| Dye Name | Structure Type | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Ref. |
|---|---|---|---|---|---|---|
| ICP-3 | 2,7-Pyrene D-π-A | 4.1 | - | - | - | researchgate.net |
| Asymmetric Pyrene | D-π-A | 2.32 | - | - | - | bohrium.com |
| Bithiophene-bridged | D-π-A | ~3.5 | 8.36 | 0.61 | 0.69 | nih.gov |
Donor-acceptor (D-A) systems are fundamental to many organic electronic applications as they facilitate intramolecular charge transfer (ICT), a key process in light emission and charge generation. The pyrene nucleus is an excellent candidate for a π-bridge, a conjugated spacer that electronically connects a donor unit to an acceptor unit rsc.org. The structure of this compound is inherently a D-A system, with the electron-rich pyrene acting as a weak donor and the aldehyde groups as acceptors. More importantly, it serves as a platform for creating more complex D-A or D-π-A molecules. Donors can be attached at other positions, and the aldehyde groups can be reacted to introduce stronger acceptors, allowing for extensive tuning of the ICT characteristics and absorption/emission properties rsc.orgnih.gov. The synthesis of 2,7-functionalized pyrene-4,5,9,10-tetraones has demonstrated their utility as versatile building blocks for strong donor and acceptor materials rsc.org.
Supramolecular Assemblies and Framework Materials
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. Pyrene derivatives are widely used in this field due to the strong π-π stacking interactions of the aromatic core mdpi.comnih.gov.
The this compound molecule possesses functional groups ideal for directing self-assembly. The aldehyde groups are highly reactive towards amines, enabling the formation of imine bonds through Schiff base condensation. This reaction is a powerful tool for programmed synthesis, allowing the construction of discrete supramolecular structures like macrocycles or extended two- and three-dimensional covalent organic frameworks (COFs) acs.org. A COF synthesized using a pyrene-tetracarbaldehyde precursor demonstrated the potential of such building blocks in creating stable, porous, and luminescent materials acs.org.
The molecule's structure also offers a subtle interplay of forces to guide non-covalent assembly. The planar pyrene core promotes organization via π-stacking, while the bulky tert-butyl groups at the 2,7-positions modulate this interaction, preventing uncontrolled aggregation and allowing for more defined nanostructures rsc.org. This balance is critical for forming well-ordered assemblies in solution and on surfaces. Studies on DNA functionalized with 2,7-disubstituted pyrene isomers have shown that this specific substitution pattern leads exclusively to the formation of spherical nanoparticles, highlighting the structure's role in directing morphology rsc.org. Such controlled self-assembly is crucial for applications like artificial light-harvesting complexes and molecular sensors rsc.orgrsc.org.
Design and Synthesis of Pyrene-Based Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgnih.gov The unique optical and electronic properties of the pyrene molecule make it an attractive component for designing functional MOFs. researchgate.netrsc.org While this compound is not a conventional linker for MOF synthesis, its aldehyde groups can be readily converted into carboxylates or other suitable coordinating groups, or used for post-synthetic modification of a pre-formed framework. The incorporation of the 2,7-di-tert-butylpyrene (B1295820) core into a MOF structure is expected to impart unique luminescent, photocatalytic, and electrochemical properties. rsc.orgrsc.org
Pyrene-based MOFs are known for their strong luminescence, originating from the pyrene core, which makes them suitable for applications in sensing and as light-emitting materials. rsc.org The inherent photophysical properties of the pyrene unit, such as high quantum yield and the ability to form excimers, can be harnessed within the ordered structure of a MOF. gdut.edu.cn These properties are critical for photocatalysis, where the MOF can act as a light-harvesting antenna, absorbing light energy and transferring it to catalytic sites to drive chemical reactions. researchgate.net The functionalization of pyrene ligands with different groups facilitates the generation of diverse MOF structures with varied metal-ion coordination, which can be exploited in a wide range of luminescence and photocatalytic applications. rsc.org
Table 1: Examples of Pyrene-Based Ligands Used in Functional MOFs
| Ligand Name | Abbreviation | MOF Examples | Metal Ions | Key Applications | Reference |
|---|---|---|---|---|---|
| 1,3,6,8-Tetrakis(p-benzoic acid)pyrene | TBAPy | NU-1000 | Zr(IV) | Catalysis, Gas Adsorption | rsc.org |
| Pyrene-2,7-dicarboxylic acid | H₂PDC | IRMOF-14 | Zn(II), Cd(II), Mg(II) | Gas Adsorption, Luminescence | rsc.org |
| 1,3,6,8-Pyrenetetracarboxylic acid | H₄PTCA | Mg-PTCA, Ni-PTCA | Mg(II), Ni(II) | Gas Adsorption | rsc.org |
The structural variability and aromaticity of pyrene-based linkers allow for the creation of MOFs with large surface areas and specific pore shapes, which are advantageous for the adsorption and separation of molecules. rsc.org The extended π-system of the pyrene core can engage in strong π–π stacking interactions with guest molecules, enhancing adsorption selectivity. nih.gov Recent studies on pyrene-based MOFs have demonstrated their potential for CO₂ capture and separation from N₂. nih.govnih.gov The presence of open-metal sites and the confinement effect within narrow pores can lead to strong interactions with CO₂ molecules, resulting in high uptake capacities, particularly at low pressures. nih.gov MOFs built from a 2,7-di-tert-butylpyrene scaffold would benefit from these properties, making them promising candidates for gas storage and separation applications. rsc.orgnih.gov
The inherent redox activity of polycyclic aromatic hydrocarbons like pyrene, combined with the porous and crystalline nature of MOFs, makes these materials attractive for electrochemical applications. mdpi.com Pyrene-based MOFs can serve as platforms for heterogeneous catalysis and electrocatalysis. researchgate.netrsc.org The high density of well-separated active sites within the MOF structure can enhance catalytic efficiency. mdpi.com MOFs can be engineered to catalyze a variety of reactions, including oxidation, reduction, and water splitting. rsc.orgnih.gov For instance, MOFs have been successfully used as electrocatalysts for the oxygen evolution reaction (OER) and for the reduction of CO₂. rsc.orgmdpi.com The incorporation of the 2,7-di-tert-butylpyrene unit could provide a robust and electronically active framework for developing novel catalysts. mdpi.com
Table 2: Selected Catalytic Applications of MOFs
| Application | Catalyst Type | Key Features | Reference |
|---|---|---|---|
| Electrocatalytic Water Splitting | Ni-C MOF | High electrochemical active surface area, numerous active sites. | rsc.org |
| Electrocatalytic CO₂ Reduction | Copper-based MOFs | Proclivity to produce C₂ or C₃ hydrocarbons. | mdpi.com |
| Heterogeneous Catalysis | Zr-MOF (NU-1000) | Spatially well-separated catalytic sites. | mdpi.com |
Pyrenophanes and Fused Heterocyclic Pyrene Systems
The this compound core is a valuable synthon for the construction of more complex, three-dimensional structures like pyrenophanes and extended, two-dimensional fused heterocyclic systems. researchgate.netnih.gov While direct reactions from the dicarbaldehyde are not extensively documented, related derivatives of 2,7-di-tert-butylpyrene are used to create these advanced materials. For example, 2,7-di(tert-butyl)pyreno[4,5-c:9,10-c']difuran, a bis(isobenzofuran) derivative, can be synthesized and subsequently reacted with dienophiles to yield pyrenophanes. researchgate.netnih.gov The aldehyde functionalities on the target compound offer versatile handles for Wittig-type reactions or condensation reactions to build the necessary precursors for intramolecular photocyclization or Diels-Alder reactions, leading to fused systems and pyrenophanes. researchgate.netresearchgate.net These molecules are of interest for their unique photophysical properties and potential applications in molecular electronics and as host-guest systems. researchgate.net
Sensing Platforms and Chemo-Sensors
The intense and characteristic fluorescence of the pyrene core makes it an excellent chromophore for the development of chemical sensors. gdut.edu.cn Materials incorporating the 2,7-di-tert-butylpyrene unit can exhibit high sensitivity and selectivity towards specific analytes through mechanisms such as fluorescence quenching or enhancement.
Development of Fluorescent Probes for Explosive Detection (e.g., Nitroaromatics)
A significant application of fluorescent polycyclic aromatic hydrocarbons is in the detection of trace amounts of nitroaromatic compounds, which are common components of many explosives. nih.govucl.ac.uk The principle of detection relies on the efficient quenching of the pyrene fluorescence upon interaction with electron-deficient nitroaromatic molecules. nih.gov The aldehyde groups of this compound can be used to polymerize or graft the pyrene unit onto a support, creating a solid-state sensor. ucl.ac.uk Conjugated microporous polymers (CMPs) incorporating pyrene units have shown high sensitivity to nitroaromatic explosives. ucl.ac.uk These materials can be coated onto substrates like paper to create simple, visual probes for detecting explosive vapors such as 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT). nih.govnih.gov The bulky tert-butyl groups on the pyrene core help to prevent aggregation in the solid state, ensuring that the high fluorescence quantum yield is maintained, which is crucial for achieving high sensitivity in detection. gdut.edu.cn
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,7-di-tert-butylpyrene |
| 2,7-di-tert-butylpyrene-4,9-biscarbaldehyde |
| dichloromethyl methyl ether |
| 1,3,6,8-Tetrakis(p-benzoic acid)pyrene |
| Pyrene-2,7-dicarboxylic acid |
| 1,3,6,8-Pyrenetetracarboxylic acid |
| 4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid |
| 2,7-di(tert-butyl)pyreno[4,5-c:9,10-c']difuran |
| 2,4-dinitrotoluene |
Pyrene-Based Materials for Metal Ion Sensing and Complexation
The unique photophysical properties of the pyrene nucleus, characterized by a long fluorescence lifetime and the formation of excimers, make it an exceptional scaffold for the development of fluorescent chemosensors. These sensors are instrumental in the detection of various metal ions. The core principle of their operation often involves a quenching or enhancement of fluorescence upon the complexation of a metal ion with a receptor unit appended to the pyrene core.
In the case of this compound, the two aldehyde groups at the 4 and 9 positions serve as potential binding sites for metal ions. The lone pair of electrons on the oxygen atoms of the carbonyl groups can coordinate with metal cations. This interaction can modulate the electronic properties of the pyrene ring system, leading to a discernible change in its fluorescence emission. The bulky tert-butyl groups at the 2 and 7 positions enhance the solubility of the molecule in organic solvents and can also sterically influence the geometry of the metal complex, potentially leading to selectivity for certain metal ions.
Research into pyrene derivatives has demonstrated their efficacy in detecting a range of metal ions. For instance, pyrene-based sensors have been successfully designed for the selective detection of Cu2+, Hg2+, and Fe3+, among others. The sensing mechanism is often attributed to processes such as photoinduced electron transfer (PET), where the binding of the metal ion alters the energy levels of the frontier molecular orbitals, thereby affecting the fluorescence output. While specific studies on the metal ion sensing capabilities of this compound are not extensively documented, its structural features suggest a strong potential for its application in this field.
Energy Storage Innovations
The growing demand for high-performance energy storage systems has spurred research into novel electrode materials. Organic electrode materials, in particular, are gaining attention as sustainable alternatives to traditional inorganic materials. Their advantages include structural diversity, light weight, and the potential for fast redox kinetics. Pyrene and its derivatives have emerged as promising candidates for such applications due to their large, planar aromatic structure which can facilitate π-π stacking and charge transport.
Design of Pyrene-Derived Organic Cathode Materials for Batteries
The design of organic cathode materials often focuses on incorporating redox-active functional groups onto a stable, conductive backbone. The carbonyl groups present in this compound can serve as the redox centers. During the charge-discharge process in a lithium-ion battery, for example, the carbonyl groups can undergo reversible enolation reactions with lithium ions.
The theoretical performance of such a cathode material can be estimated based on its molecular weight and the number of electrons transferred per formula unit. The presence of two aldehyde groups in this compound allows for a two-electron redox process, which is beneficial for achieving a high specific capacity. The tert-butyl groups, while not directly participating in the redox reactions, can impact the material's morphology and prevent the close packing of the pyrene units. This can create channels for ion diffusion, which is crucial for high-rate performance.
While the direct application of this compound as a cathode material is a subject for further investigation, studies on related pyrene-based carbonyl compounds have shown promising results. For example, pyrene-4,5,9,10-tetraone, which has four carbonyl groups, has been investigated as a high-capacity cathode material. The insights gained from these studies can guide the future design and application of this compound in the field of energy storage.
Future Prospects and Emerging Research Trajectories
Advancing Regioselective and Asymmetric Functionalization Methodologies of the Pyrene (B120774) Core
The development of pyrene-based materials with tailored optoelectronic properties heavily relies on the precise introduction of functional groups at specific positions on the pyrene core. mdpi.com While the 1,3,6,8-positions of pyrene are the most electronically active and thus easier to functionalize, achieving substitution at other sites, such as the 2,7,4, and 9-positions, presents a significant synthetic challenge. Overcoming these challenges in regioselectivity is a key area of ongoing research.
Recent advancements have focused on transition metal-catalyzed C-H activation, which has proven to be a powerful strategy for the site-selective functionalization of polycyclic aromatic hydrocarbons like pyrene. mdpi.com The use of directing groups has been instrumental in overcoming regioselectivity issues, allowing for the functionalization of otherwise inaccessible C-H bonds. mdpi.com For instance, iridium-catalyzed C-H borylation has been successfully employed for the selective functionalization of 2,7-disubstituted pyrenes, paving the way for the synthesis of complex donor-acceptor systems. acs.org
Future research will likely focus on expanding the toolbox of catalytic systems to achieve even greater control over the regioselectivity of pyrene functionalization. This includes the development of new ligands and metal catalysts that can differentiate between the various C-H bonds on the pyrene nucleus. Furthermore, the exploration of asymmetric functionalization methodologies will be crucial for creating chiral pyrene derivatives with applications in chiroptical materials and asymmetric catalysis.
| Methodology | Catalyst/Reagent | Position(s) Functionalized | Reference |
| Directing Group-Assisted C-H Activation | Transition Metal Catalysts | Specific, directed positions | mdpi.com |
| Iridium-Catalyzed C-H Borylation | [Ir(COD)Cl]₂/dtbpy, B₂pin₂ | 4-position of 2,7-di-tert-butylpyrene (B1295820) | acs.org |
| Gold-Catalyzed Imidation | AuCl/biquinoline, NFSI | Not specified | mdpi.com |
| Rhodium-Catalyzed C-H Activation | Rh(III) complexes | Not specified | mdpi.com |
Rational Design Principles for Optimizing Device Performance of Pyrene-Based Materials
The performance of pyrene-based materials in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is intrinsically linked to their molecular structure and packing in the solid state. researchgate.net Rational design principles aim to fine-tune these properties to achieve desired device characteristics, such as high charge carrier mobility, efficient light emission, and good stability. researchgate.net
One key design principle involves the strategic introduction of electron-donating or electron-accepting groups to modulate the electro-optical properties of the pyrene core. researchgate.net This approach allows for the tuning of the emission color and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Another important aspect is the control of the molecular architecture to influence the packing of molecules in thin films. The planar nature of the pyrene core is advantageous for achieving regular stacking, which facilitates high carrier mobility. researchgate.net
A recent innovative strategy to enhance the performance of pyrene-based emitters involves integrating a multi-resonance (MR) boron-nitrogen (B-N) moiety into the pyrene backbone. nih.gov This design has been shown to produce materials with narrowband emission and high fluorescence quantum yields, addressing the common issue of broad emission spectra in organic luminescent materials. nih.gov The resulting compound, DtBuCzB-Py, exhibited a significantly reduced full width at half maximum (FWHM) in both solution and thin-film states, highlighting the effectiveness of this design principle. nih.gov
| Design Principle | Effect on Properties | Application | Reference |
| Introduction of Donor/Acceptor Groups | Fine-tunes electro-optical properties, emission color, and energy levels | OLEDs, OPVs | researchgate.net |
| Modification of Molecular Architecture | Controls molecular packing and charge carrier mobility | Organic Electronics | researchgate.net |
| Integration of Multi-Resonance B-N Moieties | Reduces emission bandwidth (FWHM), enhances quantum yield | Narrowband Emitters for Displays | nih.gov |
Expanding the Scope of Supramolecular Architectures and Framework Systems from Dicarbaldehyde Pyrenes
The dicarbaldehyde functionality of 2,7-di-tert-butylpyrene-4,9-dicarbaldehyde makes it an excellent building block for the construction of complex supramolecular architectures and extended framework systems. While much of the research on pyrene-based frameworks has utilized carboxylate linkers to form metal-organic frameworks (MOFs), the aldehyde groups offer alternative and powerful synthetic routes to other classes of materials. rsc.org
Pyrene-2,7-dicarboxylic acid has been used as a building block in MOF synthesis, demonstrating that the 2,7-disubstitution pattern is viable for creating extended networks. rsc.org The dicarbaldehyde derivative can be similarly employed to construct covalent organic frameworks (COFs) through the formation of imine, hydrazone, or other covalent bonds. These materials are of great interest for applications in gas storage, separation, and catalysis due to their high porosity and thermal stability.
Furthermore, the specific geometry of this compound can be exploited to synthesize discrete supramolecular structures such as molecular cages and pyrenophanes. researchgate.netnih.gov The reaction of the dicarbaldehyde with appropriate diamine linkers can lead to the formation of macrocyclic structures with well-defined cavities. These cavities can host guest molecules, leading to applications in sensing, molecular recognition, and drug delivery. The bulky tert-butyl groups would play a crucial role in directing the self-assembly process and ensuring the solubility of the resulting architectures.
| Framework/Architecture | Linkage Type | Potential Application | Reference |
| Metal-Organic Frameworks (MOFs) | Carboxylate-Metal Coordination | Gas storage, catalysis, sensing | rsc.org |
| Covalent Organic Frameworks (COFs) | Imine, Hydrazone | Gas storage, separation, catalysis | |
| Pyrenophanes/Molecular Cages | Imine Condensation | Molecular recognition, sensing | researchgate.netnih.gov |
Predictive Modeling and High-Throughput Computational Screening for Novel Pyrene Derivatives
The discovery of novel pyrene derivatives with optimized properties can be significantly accelerated through the use of predictive modeling and high-throughput computational screening. These in silico approaches allow for the rapid evaluation of large virtual libraries of compounds, identifying promising candidates for synthesis and experimental testing. nih.govnih.gov
Machine learning models, such as quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, can be developed to predict the properties of new pyrene derivatives based on their molecular structure. nih.gov For example, models could be trained to predict the emission wavelength, quantum yield, or charge mobility of a pyrene-based material. These models typically use molecular descriptors, such as the octanol-water partition coefficient, the number of hydrogen bond donors, and the index of refraction, to establish a correlation with the property of interest. nih.gov
High-throughput virtual screening can be used to filter large chemical databases for compounds with desired characteristics. nih.gov For instance, a pharmacophore model could be developed based on the known properties of this compound to search for other molecules with similar potential for forming specific supramolecular assemblies or exhibiting desirable electronic properties. nih.gov The combination of these computational methods provides a powerful and cost-effective strategy for guiding the design and discovery of the next generation of pyrene-based materials. nih.govmit.edu
| Computational Method | Description | Application in Pyrene Chemistry | Reference |
| 3D-QSAR/QSPR | Develops 3D models to predict biological activity or physical properties from molecular structure. | Predicting optoelectronic properties of novel pyrene derivatives. | nih.gov |
| Pharmacophore Modeling | Creates a model of the essential steric and electronic features required for a specific interaction. | Screening for molecules with similar properties to this compound. | nih.gov |
| High-Throughput Virtual Screening | Computationally screens large libraries of compounds to identify those with desired properties. | Discovering new pyrene-based materials for specific applications. | nih.govnih.gov |
| Machine Learning (e.g., Chemprop) | Utilizes neural networks to predict chemical properties from molecular graphs. | Accelerating the discovery of functional pyrene derivatives. | mit.edu |
Q & A
Q. What are the key considerations for synthesizing 2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde with high purity?
- Methodological Answer : Synthesis typically involves multi-step functionalization of pyrene derivatives. A critical step is the introduction of tert-butyl groups at the 2,7-positions, which requires controlled Friedel-Crafts alkylation conditions (e.g., AlCl₃ as a catalyst). Subsequent formylation at the 4,9-positions can be achieved via Vilsmeier-Haack reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to remove unreacted intermediates. Recrystallization in methanol or DCM/hexane mixtures improves crystallinity, as demonstrated in analogous aldehyde-functionalized polyaromatic systems .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer : Use and NMR to confirm aldehyde proton signals (δ ~10.0 ppm) and tert-butyl group integration (18H, δ ~1.3–1.5 ppm). For pyrene core protons, coupling patterns (e.g., J = 8–9 Hz for adjacent protons) and NOESY experiments can distinguish between regioisomers. In cases of overlapping signals, deuterated DMSO or CDCl₃ may enhance resolution. Comparative analysis with structurally related compounds, such as 1,10-phenanthroline-2,9-dicarbaldehyde (δ 8.97 ppm for aldehyde protons), provides reference benchmarks .
Q. What solvent systems optimize crystallization for X-ray diffraction studies?
- Methodological Answer : Slow evaporation of saturated solutions in mixed solvents (e.g., DCM/methanol or toluene/acetonitrile) promotes single-crystal growth. For air-sensitive intermediates, Schlenk-line techniques under inert atmospheres (N₂/Ar) are recommended. Temperature-controlled crystallization (e.g., cooling from 60°C to room temperature over 24 hours) reduces defects. Analogous macrocyclic systems achieved high-quality crystals using hot methanol recrystallization .
Advanced Research Questions
Q. How do steric effects from tert-butyl groups influence coordination chemistry with transition metals?
- Methodological Answer : The bulky tert-butyl groups restrict access to the aldehyde moieties, favoring selective coordination with smaller metal ions (e.g., Mn²⁺, Cu⁺) over larger ions. To study this, conduct titration experiments using UV-Vis or NMR (in deuterated DMSO) with incremental additions of metal salts (e.g., MnCl₂). Monitor shifts in aldehyde proton signals (Δδ > 0.5 ppm indicates binding). Compare binding constants (Kₐ) with non-bulky analogs (e.g., pyrene-4,9-dicarbaldehyde) to quantify steric hindrance effects .
Q. What strategies mitigate conflicting fluorescence quantum yield data in different solvent systems?
- Methodological Answer : Contradictions often arise from solvent polarity and aggregation effects. Use a combination of steady-state fluorescence, time-resolved spectroscopy, and dynamic light scattering (DLS) to differentiate between monomeric and aggregated states. For example, in polar solvents (e.g., DMSO), enhanced solvation may suppress aggregation, yielding higher quantum yields. Reference internal standards (e.g., quinine sulfate) for calibration. Document solvent degassing procedures to exclude oxygen quenching artifacts .
Q. How can computational modeling predict photophysical properties of this compound?
- Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps and excited-state geometries. Compare computed absorption spectra (TD-DFT) with experimental UV-Vis data (λmax ~350–400 nm for pyrene derivatives). Solvent effects can be modeled using the polarizable continuum model (PCM). Validate predictions against experimental Stokes shifts and emission lifetimes .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for tert-butyl-functionalized pyrenes?
- Methodological Answer : Variations often stem from differences in alkylation conditions (e.g., AlCl₃ purity, reaction time). Replicate experiments under inert atmospheres to exclude moisture-induced side reactions. Use GC-MS or HPLC to quantify intermediates and optimize stoichiometry. For example, doubling the equivalents of tert-butyl chloride in Friedel-Crafts steps increased yields from 45% to 68% in related systems .
Q. Why do NMR spectra of this compound vary across literature reports?
- Methodological Answer : Signal splitting may arise from dynamic processes (e.g., aldehyde tautomerization) or trace solvents. Acquire spectra at multiple temperatures (e.g., 25°C vs. −40°C) to "freeze" conformational changes. Use high-field instruments (≥500 MHz) and deuterated solvents with low water content (<0.01%). Cross-validate with IR spectroscopy (C=O stretch ~1680 cm⁻¹) and elemental analysis .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound
Q. Table 2. Common Characterization Techniques and Artifacts
| Technique | Key Peaks/Data | Common Pitfalls |
|---|---|---|
| NMR | δ 10.0 (CHO), 1.3 (t-Bu) | Solvent impurities, tautomerization |
| UV-Vis | λmax 350 nm (π→π*) | Aggregation in non-polar solvents |
| X-ray diffraction | Space group P2₁/c | Disorder in tert-butyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
